[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl](4-methylphenyl)methanone
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Overview
Description
4-(4-chlorophenyl)-5-(2’-fluoro-4’-propyl[1,1’-biphenyl]-4-yl)-1H-pyrazol-1-ylmethanone is a complex organic compound featuring multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-chlorophenyl)-5-(2’-fluoro-4’-propyl[1,1’-biphenyl]-4-yl)-1H-pyrazol-1-ylmethanone typically involves multi-step organic reactions. One common approach includes:
- Formation of the Biphenyl Core : The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a halogenated benzene derivative and a boronic acid .
- Introduction of the Pyrazole Ring : The pyrazole ring is often introduced via a cyclization reaction involving hydrazine and a 1,3-diketone .
- Functional Group Modifications : Subsequent steps involve the introduction of the chlorophenyl and fluoro groups through electrophilic aromatic substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the employment of robust catalysts to facilitate the coupling and cyclization reactions .
Chemical Reactions Analysis
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of N-oxides.
- Reduction : Reduction reactions can target the carbonyl group, converting it to an alcohol.
- Substitution : Electrophilic aromatic substitution can occur on the aromatic rings, allowing for further functionalization .
- Oxidation : Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
- Substitution : Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions .
- Oxidation : N-oxides of the pyrazole ring.
- Reduction : Alcohol derivatives of the carbonyl group.
- Substitution : Halogenated or nitrated aromatic rings .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry .
Biology and Medicine: In biological and medicinal research, the compound is investigated for its potential pharmacological properties. It may act as a ligand for various biological targets, influencing pathways related to inflammation, cancer, and neurological disorders .
Industry: Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its structural rigidity and functional versatility .
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-5-(2’-fluoro-4’-propyl[1,1’-biphenyl]-4-yl)-1H-pyrazol-1-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can modulate their activity through binding interactions. The pathways involved often relate to signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds:
- 4-(4-chlorophenyl)-5-(2’-fluoro[1,1’-biphenyl]-4-yl)-1H-pyrazol-1-ylmethanone : Lacks the propyl group, affecting its steric and electronic properties.
- 4-(4-chlorophenyl)-5-(2’-fluoro-4’-propyl[1,1’-biphenyl]-4-yl)-1H-pyrazol-1-ylmethanone : Substitution of the methyl group with an ethyl group alters its hydrophobicity and reactivity .
Uniqueness: The unique combination of the chlorophenyl, fluoro, and propyl groups in 4-(4-chlorophenyl)-5-(2’-fluoro-4’-propyl[1,1’-biphenyl]-4-yl)-1H-pyrazol-1-ylmethanone provides distinct steric and electronic characteristics. These features can influence its binding affinity and specificity towards biological targets, making it a compound of interest for further research and development .
Properties
IUPAC Name |
[4-(4-chlorophenyl)-5-[4-(2-fluoro-4-propylphenyl)phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26ClFN2O/c1-3-4-22-7-18-28(30(34)19-22)23-10-12-25(13-11-23)31-29(24-14-16-27(33)17-15-24)20-35-36(31)32(37)26-8-5-21(2)6-9-26/h5-20H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPVFRYFHMCFDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C3=C(C=NN3C(=O)C4=CC=C(C=C4)C)C5=CC=C(C=C5)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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